molecular formula C11H12O3 B053648 Methyl 4-(3-oxopropyl)benzoate CAS No. 113100-81-5

Methyl 4-(3-oxopropyl)benzoate

Cat. No.: B053648
CAS No.: 113100-81-5
M. Wt: 192.21 g/mol
InChI Key: RDOLXRZUEFVVQS-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxopropyl substituent on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-oxopropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 4-(3-oxopropyl)benzoic acid.

    Reduction: Formation of 4-(3-hydroxypropyl)benzoate.

    Substitution: Introduction of halogen or nitro groups on the benzene ring.

Scientific Research Applications

Methyl 4-(3-oxopropyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

    Methyl 4-(2-oxopropyl)benzoate: Similar structure but with a 2-oxopropyl substituent.

    Methyl 4-(3-methoxy-3-oxopropyl)benzoate: Contains an additional methoxy group on the oxopropyl chain.

Uniqueness: Methyl 4-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-(3-oxopropyl)benzoate, with the molecular formula C11H12O3C_{11}H_{12}O_{3}, is an organic compound derived from benzoic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

  • Esterification : The reaction of benzoic acid with a suitable alcohol under acidic conditions.
  • Acylation : The introduction of the 3-oxopropyl group onto the benzene ring through acylation reactions.

Chemical Reactions

This compound can undergo various chemical transformations:

Reaction TypeDescriptionProducts Formed
Oxidation Converts the oxo group to a carboxylic acid4-(3-oxopropyl)benzoic acid
Reduction Reduces the oxo group to a hydroxyl group4-(3-hydroxypropyl)benzoate
Substitution Electrophilic substitution on the benzene ringHalogenated or nitrated derivatives

This compound's biological activity is believed to stem from its interaction with specific enzymes and receptors within cells. Preliminary studies suggest that it may modulate enzyme activities involved in various metabolic pathways, influencing cellular processes such as growth and apoptosis.

  • Anti-inflammatory Properties : Initial research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting its utility as a potential antimicrobial agent.
  • Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity against certain types of cancer cells.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound exhibited significant growth inhibition, indicating its potential as an anticancer drug candidate .
  • Mechanistic Insights : Studies suggest that the compound may induce apoptosis through mitochondrial pathways, possibly by affecting ATP synthase activity .
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted that this compound possesses unique properties that enhance its biological efficacy .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Mechanistic Studies : Further investigation is needed to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Promising in vitro results warrant progression to preclinical and clinical trials to assess safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications impact biological activity could lead to the development of more potent derivatives.

Properties

IUPAC Name

methyl 4-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOLXRZUEFVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435616
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-81-5
Record name Methyl 4-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process disclosed in U.S. patent application Ser. No. 10/302,636 for making 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid may be summarized as follows: methyl-4-iodobenzoate is reacted with allyl alcohol to provide 4-(3-Oxo-propyl)-benzoic acid methyl ester, which is then reacted with 5-chloro-2-methylindole to yield 4-[3-(5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester; this product is reacted with benzhydryl bromide to produce 4-[3-(1-benzhydryl-5-chloro-2-methylindol-3-yl)propyl]benzoic acid methyl ester, which is then reacted with benzoyl peroxide to produce the 2-formyl indole; the 2 formyl indole is then reacted with nitromethane followed by Zn(Hg)/HCl to form the 2-(2-aminoethyl) indole; this amine is then reacted with [(3,4-dichlorophenyl)-methyl]sulfonyl chloride to produce 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid methyl ester, which is then hydrolyzed to form 4-{3-[1-benzhydryl-5-chloro-2-(2-{[3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid. In this process, chromatography is used to separate some of the compounds made in the aforesaid reactions. It would be desirable to have a process for making the product that does not require the use of chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.